2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

説明

“2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile” is a chemical compound with the molecular formula C13H8N4S1. It is a part of a class of medicinally significant compounds that have a pyridine ring substituted at the 6-position with thio-containing groups2. These compounds are important heterocyclic compounds and have potential biological activity as antimicrobial and anti-inflammatory agents, acetylcholinesterase inhibitors, analgesics, bactericides, and muscle relaxants2.

Synthesis Analysis

The synthesis of this compound involves a tandem reaction of aldehydes, malononitrile, and thiols2. This reaction is catalyzed by a novel basic ionic liquid, 1-(2-aminoethyl)pyridinium hydroxide, which contains both Brønsted base and Lewis base sites2. The reaction is performed in aqueous ethanol and affords reasonable to good yields within 30–60 minutes2. After the reaction, the catalyst can be recycled and reused2.

Molecular Structure Analysis

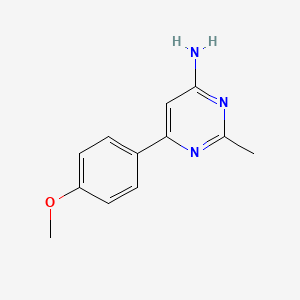

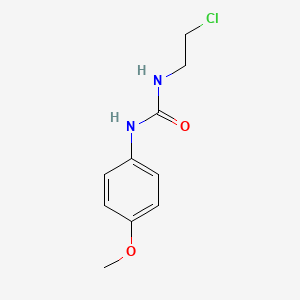

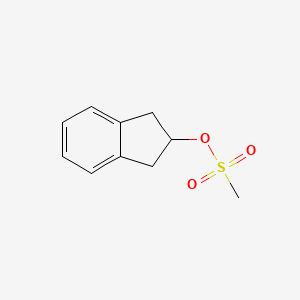

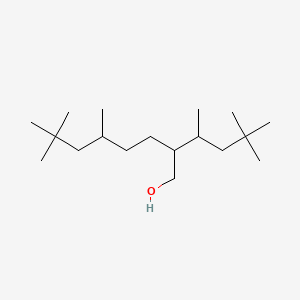

The molecular structure of “2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile” is characterized by a pyridine ring substituted at the 6-position with a sulfanylidene group1. The pyridine ring is also substituted at the 2-position with an amino group and at the 4-position with a phenyl group1. The 3 and 5 positions of the pyridine ring are substituted with nitrile groups1.

Chemical Reactions Analysis

The synthesis of “2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile” involves a tandem reaction of aldehydes, malononitrile, and thiols2. This reaction is a type of three-component coupling, which has been reported in recent years as a convenient method for the synthesis of substituted pyridines2.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile” include a molecular weight of 252.29400, an exact mass of 252.04700, a PSA of 126.02000, and a LogP of 2.292961. The melting point, boiling point, density, and flash point are not specified1.科学的研究の応用

Corrosion Inhibition

2-Amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. Research has shown that these compounds act as mixed-type inhibitors, primarily cathodic, and adhere to Langmuir's adsorption isotherm, forming protective films on the metal surface to prevent corrosion. The effectiveness of these inhibitors has been corroborated through various analytical techniques, including gravimetric, electrochemical impedance spectroscopy, potentiodynamic polarization, and quantum chemical studies, along with microscopic analyses like SEM and EDX (Ansari, Quraishi, & Singh, 2015). Another study supports these findings, emphasizing the compounds' high inhibition efficiency and the role of temperature on their performance (Sudheer & Quraishi, 2014).

Synthesis and Medicinal Applications

These compounds are also central to the synthesis of a wide array of pyridine derivatives through multicomponent reactions, offering a versatile scaffold for developing novel pharmaceuticals and materials. For instance, solvent-free synthesis methods have been developed to produce high-yield derivatives, underscoring the compounds' potential in creating corrosion inhibitors (Mahmoud & El-Sewedy, 2018). Additionally, they have been used to synthesize thieno[2,3-b]pyridine derivatives, showcasing their utility in generating complex heterocyclic systems with potential applications in medicinal chemistry (Alinaghizadeh et al., 2015).

Safety And Hazards

The safety and hazards associated with “2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile” are not specified in the retrieved sources.

将来の方向性

The future directions for the research and application of “2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile” are not specified in the retrieved sources. However, given its potential biological activity, further research could explore its potential as a therapeutic agent2.

特性

IUPAC Name |

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h1-5H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPFGSXXUDJFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354744 | |

| Record name | NSC678060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |

CAS RN |

119022-76-3 | |

| Record name | NSC678060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)